2-Chlorobenzo[d]oxazole-6-carbonitrile
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Overview
Description
2-Chlorobenzo[d]oxazole-6-carbonitrile is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom at the 2-position and a nitrile group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazole-6-carbonitrile typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under mild conditions . Another approach involves the use of 2-chlorobenzoxazole as a starting material, which can be further functionalized to introduce the nitrile group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of scalable and efficient catalytic processes, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazole-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Catalysts: Titanium tetraisopropoxide (TTIP), mesoporous titania–alumina mixed oxide (MTAMO), and other metal catalysts.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives .
Scientific Research Applications
2-Chlorobenzo[d]oxazole-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of biologically active molecules, such as antimicrobial and anticancer agents.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoxazole: A closely related compound with similar chemical properties but lacking the nitrile group.
2-Methoxybenzo[d]oxazole: Another benzoxazole derivative with a methoxy group instead of a chlorine atom.
2-Ethoxybenzo[d]oxazole: Similar to 2-Methoxybenzo[d]oxazole but with an ethoxy group.
Properties
CAS No. |
1397706-42-1 |
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Molecular Formula |
C8H3ClN2O |
Molecular Weight |
178.57 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H |
InChI Key |
ZLSAQCPQVQLJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(=N2)Cl |
Origin of Product |
United States |
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